1-(Thietan-3-yl)ethan-1-amine
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Overview
Description
1-(Thietan-3-yl)ethan-1-amine is a chemical compound characterized by its unique structure, which includes a thietane ring—a sulfur-containing heterocycle—attached to an ethan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thietan-3-yl)ethan-1-amine can be synthesized through several methods, including:
Thiol-ene Reaction: This involves the reaction of ethan-1-amine with a thietane derivative under specific conditions, such as UV light or a radical initiator.
Reductive Amination: This method involves the reaction of a thietane-containing aldehyde or ketone with ethan-1-amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
1-(Thietan-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different functional groups.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thietane derivatives with different functional groups.
Substitution Products: Amides, esters, and other substituted amines.
Scientific Research Applications
1-(Thietan-3-yl)ethan-1-amine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Thietan-3-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The sulfur atom in the thietane ring can form bonds with various biological molecules, leading to changes in their activity. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(Thietan-3-yl)ethan-1-amine is unique due to its thietane ring, which imparts distinct chemical properties compared to other similar compounds. Some similar compounds include:
1-(Thietan-3-yl)propan-1-one: This compound has a similar structure but with a different alkyl chain length.
1-(Thietan-3-yl)ethanol: This compound has an alcohol group instead of an amine group.
These compounds share the thietane ring but differ in their functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
1-(thietan-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVJVLSLSPOMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CSC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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